molecular formula C20H21N3O2 B4617648 N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

Cat. No.: B4617648
M. Wt: 335.4 g/mol
InChI Key: UTUKZQGYAYYRQW-UHFFFAOYSA-N
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Description

N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16337692 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research has been conducted on the synthesis of heterocyclic compounds, including those related to N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, due to their potential biological activities. For instance, the synthesis of new derivatives has been explored for their suitability as lipoxygenase inhibitors, highlighting the compound's relevance in the development of anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Anticancer and Antimicrobial Applications

Novel synthetic pathways have been developed to create derivatives with enhanced biological properties. These efforts include the exploration of hybrid scaffolds combining the core structure with other biologically active moieties for potential use as urease inhibitors, showcasing their potential in therapeutic applications against diseases like cancer and bacterial infections (Nazir et al., 2018).

Electrochemical Applications

The compound and its derivatives have been investigated for their electrocatalytic properties, particularly in the synthesis of hydrogen peroxide, suggesting their utility in sustainable and safe production methods for industrial chemicals (Fellinger et al., 2012).

Properties

IUPAC Name

N-methyl-2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-17(15-10-6-4-7-11-15)20(24)23(2)14-18-21-19(22-25-18)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUKZQGYAYYRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.